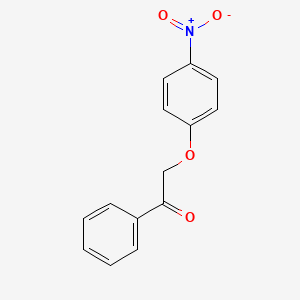

2-(4-Nitrophenoxy)-1-phenylethanone

Overview

Description

Synthesis Analysis

The synthesis of 2-(4-Nitrophenoxy)-1-phenylethanone and its derivatives involves various chemical reactions, including condensation and substitution processes. A notable method involves the reaction of bromo-fluorophenylethanone with methylphenol or diphenol, leading to the formation of phenoxy phenylethanone compounds with yields ranging from 63% to 81% through substitution reactions with N-heterocyclic compounds (Mao Ze-we, 2015).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized by various spectroscopic and X-ray diffraction analyses. For example, 2-hydroxy-4-alkoxy-3′-nitrobenzophenones synthesized demonstrated intra-molecular hydrogen bond formation, with X-ray diffraction analysis revealing non-planar benzophenone skeletons to minimize repulsive force (L. Lu & Liang‐Nian He, 2012).

Chemical Reactions and Properties

The reactivity of this compound derivatives under various conditions highlights their versatile chemical properties. For instance, the electrochemical reduction of 4-nitrobenzophenone in aqueous medium reveals a complex mechanism involving reduction to dihydroxylamine, dehydration to nitroso compounds, and further reduction to hydroxylamino forms (E. Laviron, R. Meunier‐Prest, & R. Lacasse, 1994).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting points, and crystal packing, have been extensively studied. The phase diagram of a related compound, 2-hydroxy-1, 2-diphenylethanone, with 4-nitro-o-phenylenediamine, indicated the formation of eutectics and inter-molecular compounds with distinct melting points and solubility characteristics (U. S. Rai, Manjeet Singh, & R. Rai, 2017).

Chemical Properties Analysis

The chemical properties of this compound derivatives, including reactivity towards various reagents and conditions, are critical for their application in synthesis and material science. The reaction of 4-nitro-1,2 phenylenediamine with 1-(p-R-phenyl)-3-(4-nitrophenyl)propenones resulted in Michael adducts, highlighting the compound's utility in forming complex organic structures (N. N. Kolos et al., 1996).

Mechanism of Action

Target of Action

It is known that similar compounds, such as 4-nitrophenyl phosphate, interact with proteins like low molecular weight phosphotyrosine protein phosphatase and dual specificity protein phosphatase 23 . These proteins play crucial roles in cellular signaling pathways, regulating various biological processes.

Mode of Action

For instance, 4-Nitrophenyl Phosphate is known to inhibit phosphatase enzymes . This inhibition could alter the phosphorylation state of other proteins, impacting cellular signaling pathways.

Pharmacokinetics

Related compounds like 4-nitrophenyl phosphate have been found to have poor absorption and distribution . The metabolism and excretion of these compounds are also not well-documented. These factors could impact the bioavailability of 2-(4-Nitrophenoxy)-1-phenylethanone, affecting its efficacy.

properties

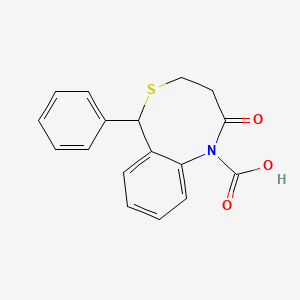

IUPAC Name |

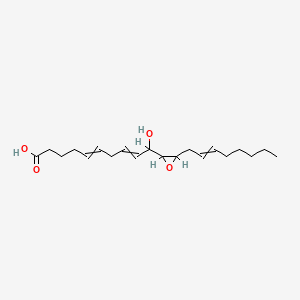

2-(4-nitrophenoxy)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-14(11-4-2-1-3-5-11)10-19-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYYIECVXQTDPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20309421 | |

| Record name | 2-(4-nitrophenoxy)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18065-03-7 | |

| Record name | NSC211925 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-nitrophenoxy)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of 2-(4-Nitrophenoxy)-1-phenylethanone in the field of optics?

A1: Research suggests that this compound exhibits promising third-order nonlinear optical properties. [] This means the material's response to light, specifically its refractive index, changes non-linearly with the intensity of the incident light. This property is valuable for applications like optical switching, signal processing, and optical limiting in laser protection. The calculated second hyperpolarizability of the molecule, a measure of its nonlinear optical response, significantly increased when considering interactions with surrounding molecules in a simulated environment. [] This highlights its potential for developing advanced optical materials.

Q2: Does this compound exhibit any protective effects against DNA damage?

A2: While this compound displayed some cytotoxic effects, it also demonstrated a protective effect against DNA damage induced by cyclophosphamide in both mouse bone marrow and peripheral blood cells. [] This suggests that although it might have some toxic effects on its own, it could potentially mitigate DNA damage caused by other agents. Further research is needed to fully understand this protective mechanism and explore its potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [4-({[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl}sulfanyl)phenyl]carbamate](/img/structure/B1215715.png)